3-(4-Isopropylphenyl)-3-oxopropanenitrile
CAS No.: 199102-70-0
Cat. No.: VC21299743
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 199102-70-0 |
---|---|
Molecular Formula | C12H13NO |
Molecular Weight | 187.24 g/mol |
IUPAC Name | 3-oxo-3-(4-propan-2-ylphenyl)propanenitrile |
Standard InChI | InChI=1S/C12H13NO/c1-9(2)10-3-5-11(6-4-10)12(14)7-8-13/h3-6,9H,7H2,1-2H3 |
Standard InChI Key | WHPGQMYJLCNLLE-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC=C(C=C1)C(=O)CC#N |
Canonical SMILES | CC(C)C1=CC=C(C=C1)C(=O)CC#N |
Introduction
Chemical Identity and Structural Properties
3-(4-Isopropylphenyl)-3-oxopropanenitrile is an organic compound featuring several key functional groups arranged in a specific structural configuration. The molecule contains an isopropyl group attached to a phenyl ring, which is further connected to both a nitrile group and a ketone functionality. This unique combination of structural elements contributes to the compound's distinctive chemical behavior and reactivity profile.
Nomenclature and Identification
The compound is formally identified through various systematic naming conventions and identification systems in chemistry. These identification methods ensure precise communication about the compound across scientific and regulatory contexts.
Property | Value |
---|---|
IUPAC Name | 3-oxo-3-(4-propan-2-ylphenyl)propanenitrile |
CAS Registry Number | 199102-70-0 |
Molecular Formula | C12H13NO |
Molecular Weight | 187.24 g/mol |
InChI Key | WHPGQMYJLCNLLE-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1=CC=C(C=C1)C(=O)CC#N |
The compound is also sometimes referred to as 4-(1-Methylethyl)-β-oxobenzenepropanenitrile in certain contexts, particularly in chemical catalogs and databases. The IUPAC naming system provides the most systematic and unambiguous identification of the compound's structure, highlighting its key functional groups.
Structural Features
The molecular structure of 3-(4-Isopropylphenyl)-3-oxopropanenitrile can be broken down into several distinct components:
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An aromatic phenyl ring that serves as the core structure
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An isopropyl group (propan-2-yl) attached at the para position of the phenyl ring
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A ketone (oxo) group directly connected to the phenyl ring
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A two-carbon chain extending from the ketone
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A terminal nitrile group at the end of this chain
Physical and Chemical Properties
The physical and chemical properties of 3-(4-Isopropylphenyl)-3-oxopropanenitrile derive from its molecular structure and the interaction between its functional groups. These properties influence its behavior in various chemical environments and its potential applications.
Physical Properties
The compound exhibits specific physical characteristics that are important for its handling, storage, and application in various contexts:
Property | Value/Description |
---|---|
Physical State | Solid at room temperature |
Molecular Weight | 187.24 g/mol |
Lipophilicity | Moderate, due to balance between polar functional groups and nonpolar isopropylphenyl portion |
The presence of both polar functional groups (ketone, nitrile) and a nonpolar isopropylphenyl group gives the compound an interesting amphipathic character that influences its solubility in various solvents and its interactions with biological systems.
Chemical Reactivity
The reactivity of 3-(4-Isopropylphenyl)-3-oxopropanenitrile is primarily determined by its functional groups:
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The nitrile group can undergo hydrolysis to form carboxylic acids or reduction to form primary amines
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The ketone group can participate in nucleophilic addition reactions or be reduced to secondary alcohols
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The isopropylphenyl group can undergo electrophilic aromatic substitution reactions
These reactive centers make the compound versatile in organic synthesis, allowing for selective modifications to create derivatives with tailored properties.
Synthetic Methodologies
3-(4-Isopropylphenyl)-3-oxopropanenitrile can be synthesized through several synthetic routes, each with specific advantages depending on the scale of production and available starting materials.
Laboratory Synthesis
The synthesis of 3-(4-Isopropylphenyl)-3-oxopropanenitrile in laboratory settings typically involves the reaction of 4-isopropylbenzaldehyde with malononitrile in the presence of a suitable base. This proceeds via a Knoevenagel condensation mechanism, followed by additional steps to yield the final product.
The general reaction sequence can be outlined as follows:
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Knoevenagel condensation between 4-isopropylbenzaldehyde and malononitrile
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Subsequent reactions including cyclization and dehydration
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Final modifications to achieve the target compound
These reactions typically require careful control of temperature, solvent conditions, and catalyst concentrations to achieve optimal yields and purity.
Industrial Production
For larger-scale production, industrial methods may employ continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce waste. These methods often focus on:
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Maximizing yield and purity
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Minimizing the use of hazardous reagents
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Optimizing energy consumption
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Ensuring reproducible product quality
Industrial synthesis may also employ alternative routes depending on the availability and cost of starting materials, as well as considerations related to process safety and environmental impact.
Chemical Reactions and Transformations
The presence of multiple functional groups in 3-(4-Isopropylphenyl)-3-oxopropanenitrile allows it to participate in various chemical transformations, making it a versatile building block in organic synthesis.
Oxidation Reactions
Oxidation of 3-(4-Isopropylphenyl)-3-oxopropanenitrile can occur at different sites in the molecule:
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The isopropyl group can be oxidized to form various oxygenated derivatives
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The methylene group adjacent to the nitrile can undergo oxidative transformations
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The aromatic ring may undergo oxidative modifications under specific conditions
Common oxidizing agents employed in these transformations include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃), among others.
Reduction Reactions
Reduction reactions of 3-(4-Isopropylphenyl)-3-oxopropanenitrile can target either the ketone or the nitrile functional group:
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Reduction of the ketone group yields the corresponding alcohol
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Reduction of the nitrile group produces a primary amine
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Simultaneous reduction of both groups is also possible under appropriate conditions
These transformations typically employ reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), depending on the desired selectivity.
Substitution Reactions
The aromatic ring in 3-(4-Isopropylphenyl)-3-oxopropanenitrile can undergo electrophilic aromatic substitution reactions:
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Halogenation (with bromine or chlorine)
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Nitration (with nitric acid and sulfuric acid)
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Sulfonation (with sulfuric acid or sulfur trioxide)
These reactions typically occur at positions ortho to the isopropyl group, as this substituent displays an electron-donating effect that activates the ring toward electrophilic attack.
Applications and Research Significance
3-(4-Isopropylphenyl)-3-oxopropanenitrile has several potential applications across different scientific and industrial domains, leveraging its unique structural features and reactivity.
Synthetic Intermediate
One of the primary applications of 3-(4-Isopropylphenyl)-3-oxopropanenitrile is as an intermediate in organic synthesis. Its functional groups provide multiple handles for further transformations, making it valuable in the construction of more complex molecular architectures.
Biological and Medicinal Applications
Research indicates that 3-(4-Isopropylphenyl)-3-oxopropanenitrile and its derivatives may possess interesting biological properties. Studies have suggested potential antimicrobial activity for some of these compounds, opening possibilities for medicinal applications.
Compounds with similar structural features have been investigated for various biological activities, including:
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Antimicrobial properties
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Anti-inflammatory effects
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Enzyme inhibition capabilities
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Other potential therapeutic applications
While the specific biological targets and mechanisms of action are still being elucidated, the presence of both lipophilic and hydrophilic domains in the molecule suggests potential for interaction with various biological receptors and enzymes.
Structural Analogs and Comparative Analysis
Understanding the relationship between 3-(4-Isopropylphenyl)-3-oxopropanenitrile and its structural analogs provides valuable insights into structure-activity relationships and the impact of specific structural modifications on chemical and biological properties.
Related Compounds
Several compounds share structural similarities with 3-(4-Isopropylphenyl)-3-oxopropanenitrile:
Compound | Structural Relationship | Key Differences |
---|---|---|
4-Isopropylbenzaldehyde | Precursor | Lacks the nitrile and has an aldehyde instead of ketone |
3-(4-Isopropylphenyl)propanal | Analog | Contains an aldehyde instead of nitrile |
4-Isopropylphenyl isocyanate | Related compound | Contains isocyanate instead of nitrile-ketone |
3-(4-(Trifluoromethyl)phenyl)-3-oxopropanenitrile | Structural analog | Contains trifluoromethyl instead of isopropyl |
3-[4-(Dimethylamino)phenyl]-3-oxopropanenitrile | Structural analog | Contains dimethylamino instead of isopropyl |
These structural relationships help in understanding how specific functional group modifications influence physical properties, chemical reactivity, and biological activity .
Structure-Activity Relationships
Research on compounds similar to 3-(4-Isopropylphenyl)-3-oxopropanenitrile suggests that the nature of the substituent at the para position of the phenyl ring significantly impacts biological activity. For instance, when examining parasite inhibition properties in related compounds, replacing smaller groups with larger hydrophobic groups like isopropyl can lead to substantial improvements in potency .
In one related study, replacing a thiomethyl group with an isopropyl group improved activity by approximately 10-fold, suggesting that these para substituents might occupy a hydrophobic binding pocket in biological targets. Similar enhancements were observed with other substituents such as cyclopropyl, trifluoromethoxy, and certain heterocyclic groups .
These observations highlight the importance of the substituent at the para position of the phenyl ring in determining biological activity, with larger hydrophobic groups generally conferring enhanced potency in certain biological assays.
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